molecular formula C16H9F3O3 B15418357 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- CAS No. 127590-86-7

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B15418357
CAS No.: 127590-86-7
M. Wt: 306.23 g/mol
InChI Key: YXAVDUCTQODQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H9F3O3 and its molecular weight is 306.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- (also known as 7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one) is a synthetic organic compound belonging to the benzopyran class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

The compound's structural formula is represented as follows:

PropertyDetails
IUPAC Name7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Molecular FormulaC16H9F3O4
Molecular Weight322.23 g/mol
CAS Number137460-59-4
SMILESC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F

Anti-Alzheimer's Activity

Research indicates that compounds similar to 4H-1-benzopyran derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, related compounds have shown IC50 values of approximately 10.4 μM against AChE and 5.4 μM against BuChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Anti-Cancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving the MCF-7 breast cancer cell line, certain derivatives displayed notable cytotoxicity, indicating the potential for development as an anti-cancer agent. The presence of the trifluoromethyl group enhances the biological activity by increasing lipophilicity and altering electronic properties .

Anti-inflammatory Effects

Inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) have been reported for similar benzopyran derivatives. These compounds demonstrated moderate inhibition of COX enzymes, which are critical in inflammatory processes . The presence of electron-withdrawing groups like trifluoromethyl may contribute to this activity by stabilizing reactive intermediates.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms between the compound and its biological targets. The trifluoromethyl group facilitates halogen bonding interactions with active site residues in target enzymes, enhancing binding affinity and biological efficacy .

Study on Cholinesterase Inhibition

A comparative study evaluated various benzopyran derivatives for their ability to inhibit AChE and BuChE. The results indicated that modifications at the para-position of the phenyl substituent significantly influenced inhibitory potency, with fluorinated derivatives showing improved activity (IC50 values ranging from 5.4 to 19.2 μM) .

Cytotoxicity Evaluation

In vitro assays conducted on MCF-7 cells revealed that certain derivatives of the compound exhibited cytotoxicity with IC50 values under 20 μM, suggesting a promising avenue for further development in cancer therapeutics .

Properties

CAS No.

127590-86-7

Molecular Formula

C16H9F3O3

Molecular Weight

306.23 g/mol

IUPAC Name

7-hydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-9(2-4-10)14-8-13(21)12-6-5-11(20)7-15(12)22-14/h1-8,20H

InChI Key

YXAVDUCTQODQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.